molecular formula C8H6BrNO2 B1602891 2-(4-Bromophenyl)-2-oxoacetamide CAS No. 69374-79-4

2-(4-Bromophenyl)-2-oxoacetamide

Cat. No. B1602891
CAS RN: 69374-79-4
M. Wt: 228.04 g/mol
InChI Key: ZLEVNHMPPZPHOU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoacetamide, also known as 4-BPA, is a compound belonging to the class of organic compounds known as acyl oximes. It is a white, crystalline solid with a melting point of 159-162°C and a molecular weight of 246.2 g/mol. 4-BPA is used in a variety of scientific research applications, including organic synthesis and biochemistry.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoacetamide is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including amides, esters, and thioamides. It has also been used in the synthesis of drugs, such as anti-cancer agents and anticonvulsants. 2-(4-Bromophenyl)-2-oxoacetamide has also been used in the synthesis of biopolymers, such as poly-β-hydroxybutyrate, and in the synthesis of peptide hormones.

Mechanism Of Action

2-(4-Bromophenyl)-2-oxoacetamide acts as an acylating agent in organic synthesis, forming a covalent bond between the carboxylic acid group of the 2-(4-Bromophenyl)-2-oxoacetamide molecule and the nucleophilic group of the other molecule. This reaction is reversible, and the 2-(4-Bromophenyl)-2-oxoacetamide molecule can be regenerated by hydrolysis.

Biochemical And Physiological Effects

2-(4-Bromophenyl)-2-oxoacetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Bromophenyl)-2-oxoacetamide can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics. In addition, 2-(4-Bromophenyl)-2-oxoacetamide has been found to have anti-inflammatory and anti-bacterial properties.

Advantages And Limitations For Lab Experiments

The use of 2-(4-Bromophenyl)-2-oxoacetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. 2-(4-Bromophenyl)-2-oxoacetamide is a strong acylating agent, and it can react with nucleophilic groups that are not the intended target. This can lead to the formation of undesired byproducts.

Future Directions

The use of 2-(4-Bromophenyl)-2-oxoacetamide in scientific research is likely to continue to grow as more of its potential applications are explored. Some potential future directions for research include the use of 2-(4-Bromophenyl)-2-oxoacetamide in the synthesis of peptide hormones, the use of 2-(4-Bromophenyl)-2-oxoacetamide in drug discovery, and the use of 2-(4-Bromophenyl)-2-oxoacetamide in the synthesis of biopolymers. Additionally, further research into the biochemical and physiological effects of 2-(4-Bromophenyl)-2-oxoacetamide, as well as its potential toxicity, is needed in order to gain a better understanding of its safety and efficacy.

properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEVNHMPPZPHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622947
Record name 2-(4-Bromophenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoacetamide

CAS RN

69374-79-4
Record name 2-(4-Bromophenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Ghoshal, MD Ambule, R Sravanthi… - New Journal of …, 2019 - pubs.rsc.org
The aerobic oxidative cleavage of Passerini and Ugi adducts in the presence of base and copper(I) iodide is studied in detail. The oxidative cleavage yields α-ketoamides along with …
Number of citations: 14 pubs.rsc.org
Y Kumar, M Shaw, R Thakur… - The Journal of Organic …, 2016 - ACS Publications
A simple and straightforward method for the synthesis of primary α-ketoamides has been discovered. The reaction represents the first example of benzylimidates directly converting to …
Number of citations: 44 pubs.acs.org
AJ Wang, CY She, YD Zhang, LH Zhao… - The Journal of …, 2022 - ACS Publications
A copper(II)-promoted denitrogenation/oxidation reaction for the preparation of primary α-ketoamides was developed using α-azido ketones as a substrate and TEMPO as an oxidant. α-…
Number of citations: 3 pubs.acs.org
H Wang, Y Zhao, Y Zheng, S Fang, J Li… - The Journal of Organic …, 2020 - ACS Publications
A simple and efficient method has been developed for the preparation of primary oxamates and α-ketoamides through the oxidative coupling of diazo compounds and NH 4 I. Under the …
Number of citations: 11 pubs.acs.org
D Wang, K Zhang, L Jia, D Zhang, Y Zhang… - Organic & …, 2017 - pubs.rsc.org
Presented here is the first example of synthesizing an array of primary-, secondary-, and tertiary-α-ketoamides with a non-metal catalyst nBu4NI from methyl ketones and inexpensive …
Number of citations: 26 pubs.rsc.org
S Stella, A Chadha - Catalysis today, 2012 - Elsevier
Biocatalytic reduction of primary and secondary α-keto amides was accomplished using whole cells of Candida parapsilosis ATCC 7330. The primary (R)-α-hydroxy amides were …
Number of citations: 25 www.sciencedirect.com
H Huang, G He, X Zhu, X Jin, S Qiu… - European Journal of …, 2014 - Wiley Online Library
An efficient iodine‐mediated oxidation reaction for ynamides has been developed to produce N‐monosubstituted α‐ketoamides and α‐ketoimides. This oxidative method, which exhibits …

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